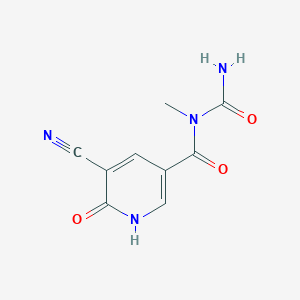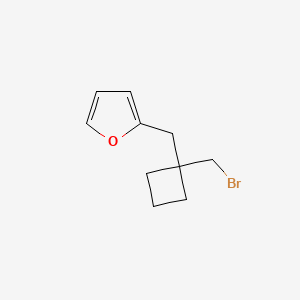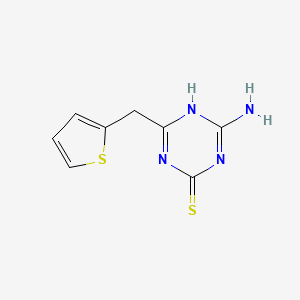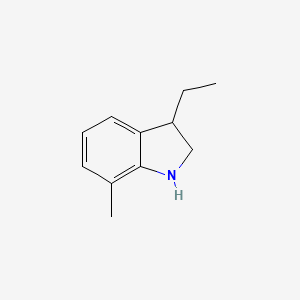
3-ethyl-7-methyl-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-7-methyl-2,3-dihydro-1H-indole: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-7-methyl-2,3-dihydro-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . For example, the reaction of 3-ethyl-2-butanone with phenylhydrazine in the presence of an acid catalyst can yield this compound.
Industrial Production Methods: Industrial production of indole derivatives often involves optimizing reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control. The Fischer indole synthesis remains a widely used method in industrial settings due to its efficiency and scalability .
化学反应分析
Types of Reactions: 3-ethyl-7-methyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the indole ring to more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups at different positions on the indole ring .
科学研究应用
Chemistry: 3-ethyl-7-methyl-2,3-dihydro-1H-indole is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional group compatibility make it valuable in organic synthesis .
Biology: Indole derivatives, including this compound, have been studied for their biological activities. They exhibit antiviral, anticancer, and antimicrobial properties, making them potential candidates for drug development .
Medicine: The compound’s biological activities have led to its investigation as a potential therapeutic agent. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and dyes. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
作用机制
The mechanism of action of 3-ethyl-7-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. For example, indole derivatives can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target .
相似化合物的比较
1H-Indole: The parent compound of 3-ethyl-7-methyl-2,3-dihydro-1H-indole, known for its aromatic properties and biological activities.
3-Methylindole: Another indole derivative with similar reactivity and applications.
2,3-Dihydro-1H-indole: A reduced form of indole with different reactivity and biological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activities. The presence of the ethyl and methyl groups can affect the compound’s electronic properties and interactions with molecular targets .
属性
分子式 |
C11H15N |
|---|---|
分子量 |
161.24 g/mol |
IUPAC 名称 |
3-ethyl-7-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H15N/c1-3-9-7-12-11-8(2)5-4-6-10(9)11/h4-6,9,12H,3,7H2,1-2H3 |
InChI 键 |
IUXCCBPPSNROOA-UHFFFAOYSA-N |
规范 SMILES |
CCC1CNC2=C(C=CC=C12)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one](/img/structure/B13197488.png)
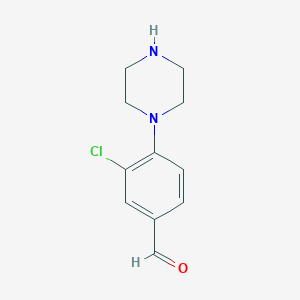
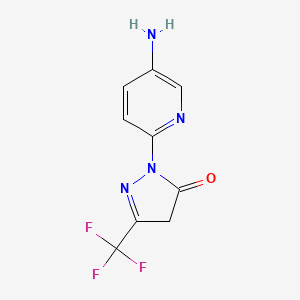
![6-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13197520.png)
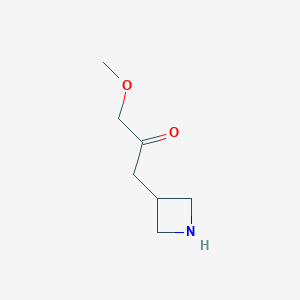
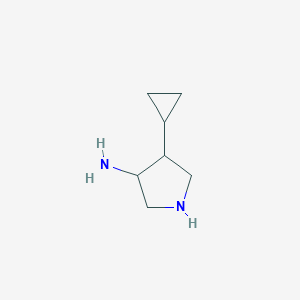
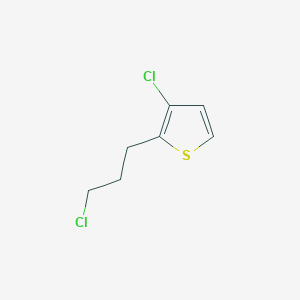
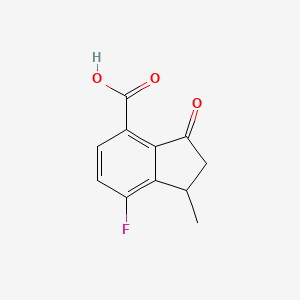
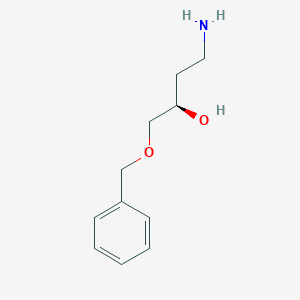
![2-[(2,2-Dimethylpropyl)(methyl)amino]acetic acid](/img/structure/B13197554.png)
